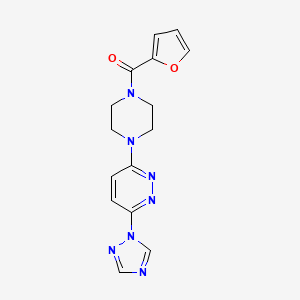
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . The compound could potentially be evaluated against various cancer cell lines using assays like MTT to determine its cytotoxic activities. Molecular docking studies might also be conducted to understand the binding modes of these derivatives in the binding pocket of target enzymes, such as aromatase, which is a possible target in cancer therapy .
Antifungal and Antibacterial Agents
Triazole compounds are known for their versatile biological activities, including antifungal and antibacterial properties. The triazole nucleus is a central structural component in many drug classes, such as fluconazole and voriconazole, which are used to treat fungal infections . The compound could be synthesized and studied for its antimicrobial potential, possibly leading to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antiviral Potential
Compounds containing the 1,2,4-triazole ring have shown promise in antiviral discovery, particularly against viruses like hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The compound could be evaluated for its efficacy in inhibiting viral replication or as a part of combination therapies to enhance the treatment of viral infections.
Enzyme Inhibition
The triazole ring is present in FDA-approved drugs like letrozole and anastrozole, which are used as first-line therapies for the treatment of breast cancer in postmenopausal women. These drugs act as enzyme inhibitors, blocking the synthesis of estrogen . The compound could be researched for its potential as an enzyme inhibitor in various biochemical pathways.
Antioxidant Properties
Triazole derivatives have been associated with antioxidant properties, which are crucial in reducing or neutralizing free radicals and protecting cells against oxidative injury . The compound could be synthesized and its antioxidant capacity assessed, which may contribute to its therapeutic importance.
Pharmacological Scaffold
The triazole moiety serves as an important pharmaceutical scaffold due to its ability to form hydrogen bonds with different targets. This property can be leveraged to improve the pharmacokinetics and toxicological properties of compounds . The compound could be used as a scaffold for the development of new drugs with enhanced pharmacological activities.
Analgesic and Anti-inflammatory Applications
Triazole derivatives are also known for their analgesic and anti-inflammatory effects. The compound could be investigated for its potential use in pain management and inflammation control, possibly leading to new therapeutic options for patients suffering from chronic pain and inflammatory diseases .
Antidepressant and Anxiolytic Effects
Some triazole-containing drugs, such as trazodone and nefazodone, are used as antidepressants. The compound could be explored for its potential antidepressant and anxiolytic effects, which might offer new avenues for treating mental health conditions .
Propiedades
IUPAC Name |
furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFNGIDUPZPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

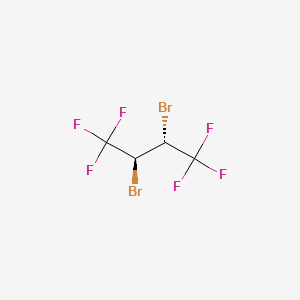
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)
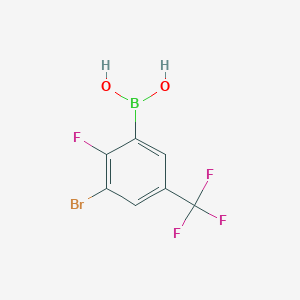

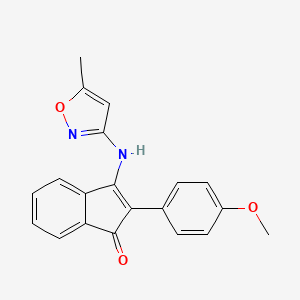
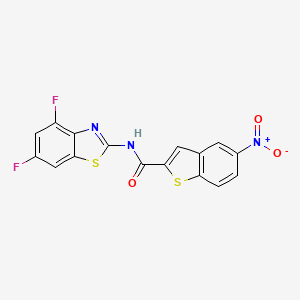
![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)
![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)
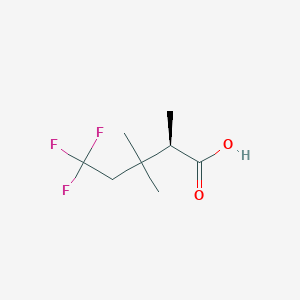
![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)